5-Bromo-3-methylbenzo[c]isoxazole
Description
Overview of Benzo[c]isoxazole Core Structure and Significance in Organic Chemistry
The benzo[c]isoxazole, also known as anthranil (B1196931) or 2,1-benzisoxazole, is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to the 'c' face of an isoxazole (B147169) ring. chemicalbook.com This fusion creates a 10π electron ring system that is a structural isomer of the more common benzo[d]isoxazole (1,2-benzisoxazole). chemicalbook.comwikipedia.org The benzo[c]isoxazole scaffold is considered a "privileged structure" in medicinal chemistry and a versatile precursor in organic synthesis. chemicalbook.comnih.gov
The significance of the benzo[c]isoxazole core lies in its presence in a multitude of compounds that exhibit a wide range of biological activities. nih.govontosight.ai Derivatives have been investigated for potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Due to their inherent reactivity, these heterocycles serve as valuable intermediates for the synthesis of more complex molecules. chemicalbook.com Synthetic routes to the benzo[c]isoxazole core often involve the cyclization of ortho-substituted benzene derivatives, such as 2-acylarylazides or o-acylphenylhydroxylamines. chemicalbook.com
Role of Halogenation, Specifically Bromination, in Modifying Benzo[c]isoxazole Chemical Profiles
Halogenation, and particularly bromination, is a fundamental strategy in synthetic organic chemistry for modifying the physicochemical properties of heterocyclic compounds like benzo[c]isoxazoles. The introduction of a bromine atom onto the aromatic ring can significantly alter the molecule's electronic profile, lipophilicity, and metabolic stability.
From a synthetic standpoint, the bromine atom serves as a versatile functional handle. It provides a reactive site for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of more complex molecular architectures. This is a common tactic for building libraries of compounds for drug discovery. For instance, in the related benzo[d]isoxazole series, the introduction of a halogen at the 5-position was shown to influence the biological activity of the resulting compounds. nih.gov Electrophilic bromination of the isoxazole ring itself is also a known chemical transformation that proceeds through a stabilized isoxazolium ion intermediate. rsc.org
Position-Specific Functionalization: Focus on the 5-Bromo-3-methylbenzo[c]isoxazole Isomer
This compound is a specific isomer where the benzo[c]isoxazole core is substituted with a bromine atom at position 5 of the benzene ring and a methyl group at position 3 of the isoxazole ring. This precise arrangement of substituents dictates its unique chemical properties and reactivity.
While extensive research on this exact isomer is not widely published, its chemical nature can be inferred from related structures and general chemical principles. The methyl group at position 3 influences the electronic nature of the isoxazole ring, while the bromine atom at position 5 primarily acts as an electron-withdrawing group on the benzene ring and provides a key site for synthetic modification.
A plausible synthetic route for this compound involves the thermal cyclization of a suitable precursor, such as 2-azido-5-bromoacetophenone. This method has been successfully employed for the synthesis of the analogous 5-bromo-3-phenylbenzo[c]isoxazole from 2-azido-5-bromobenzophenone, which proceeds in high yield. researchgate.net The reactivity of the C-Br bond in this compound is expected to be characteristic of aryl bromides, making it a valuable substrate for palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Below is a data table summarizing the key properties of the title compound.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Other Names | 5-Bromo-3-methyl-2,1-benzisoxazole |
| CAS Number | 1236054-65-1 bldpharm.com |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.05 g/mol |
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-3-methyl-2,1-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-5-7-4-6(9)2-3-8(7)10-11-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNGSCOYHXNJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NO1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 3 Methylbenzo C Isoxazole and Its Precursors
Classical and Modern Cyclization Strategies
The formation of the benzo[c]isoxazole core is the pivotal step in the synthesis of the target molecule. Various classical and modern cyclization strategies have been developed, starting from a range of precursors.
Cyclization Reactions Involving Benzonitrile (B105546) Derivatives
The synthesis of 3-substituted benzo[c]isoxazoles can be envisioned to proceed from appropriately substituted benzonitrile derivatives. A plausible, though not explicitly documented for the bromo-substituted target, synthetic route would involve the reaction of a 2-acylbenzonitrile with hydroxylamine (B1172632). For instance, the cyclization of 2-acetylbenzonitrile (B2691112) with hydroxylamine hydrochloride would be expected to yield 3-methylbenzo[c]isoxazole (B3052426). This transformation likely proceeds through the initial formation of an oxime from the acetyl group, followed by an intramolecular nucleophilic attack of the oxime oxygen onto the nitrile carbon, leading to the fused isoxazole (B147169) ring system.
To obtain the target compound, 5-Bromo-3-methylbenzo[c]isoxazole, this strategy would necessitate starting with 2-acetyl-4-bromobenzonitrile. The reaction conditions would likely involve a suitable solvent and a base to facilitate the cyclization.
| Starting Material | Reagents | Product |
| 2-Acetyl-4-bromobenzonitrile | Hydroxylamine hydrochloride, Base | This compound |
Approaches from Oxime Precursors and Related Intermediates
A more common and well-established method for the synthesis of benzo[c]isoxazoles involves the cyclization of ortho-substituted acetophenone (B1666503) oximes. This approach circumvents the need for the often less accessible benzonitrile starting materials. The synthesis of this compound via this route would begin with the preparation of 4'-Bromo-3'-methylacetophenone. sigmaaldrich.com This intermediate can be synthesized from 4-bromo-3-methylbenzaldehyde (B1279091) by reaction with a methyl Grignard reagent followed by oxidation. sigmaaldrich.com
The subsequent reaction of 4'-Bromo-3'-methylacetophenone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, would yield the corresponding oxime. The crucial cyclization step to form the benzo[c]isoxazole ring can then be achieved through various methods, including oxidative cyclization. For example, treatment of the oxime with an oxidizing agent can induce an intramolecular cyclization. A study on the synthesis of highly substituted isoxazoles utilized the electrophilic cyclization of O-methyl oximes of 2-alkyn-1-ones in the presence of iodine monochloride (ICl), affording 4-iodoisoxazoles in good yields. researchgate.net While this specific example is for a different isoxazole system, it highlights the utility of electrophile-induced cyclization of oxime derivatives.
| Precursor | Reaction | Product |
| 4'-Bromo-3'-methylacetophenone | Reaction with hydroxylamine hydrochloride | 4'-Bromo-3'-methylacetophenone oxime |
| 4'-Bromo-3'-methylacetophenone oxime | Oxidative or electrophilic cyclization | This compound |
Synthesis via 2-Azidobenzophenones and Related Pathways
The thermal or photochemical decomposition of 2-azidoaryl ketones provides a direct route to the benzo[c]isoxazole ring system through the intramolecular trapping of the resulting nitrene intermediate by the carbonyl oxygen. For the synthesis of the target compound, the required precursor would be 2-azido-4-bromoacetophenone.
A study on the synthesis of 3-phenylbenzo[c]isoxazoles demonstrated that the non-catalytic thermolysis of 2-azidobenzophenones in a high-boiling solvent like dry xylene can lead to near-quantitative yields of the corresponding benzo[c]isoxazoles. beilstein-journals.orgmdpi.com This method is efficient, with reaction times of around one hour at 135°C. beilstein-journals.orgmdpi.com Applying this methodology, the thermolysis of 2-azido-4-bromoacetophenone would be expected to yield this compound.
| Precursor | Reaction Conditions | Product | Yield |
| 2-Azido-5-bromobenzophenone | o-Xylene, 135°C, 1 h | 5-Bromo-3-phenylbenzo[c]isoxazole | 99% beilstein-journals.org |
This approach offers a clean and high-yielding pathway to the benzo[c]isoxazole core, provided the azido (B1232118) precursor is readily accessible.
Formation from Chalcone (B49325) Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors for the synthesis of various heterocyclic compounds, including isoxazoles. The reaction of a chalcone with hydroxylamine hydrochloride in the presence of a base is a classical method for the formation of the isoxazole ring.
To synthesize this compound using this approach, a suitable chalcone precursor would be required. A plausible route would involve the Claisen-Schmidt condensation of an appropriately substituted acetophenone and benzaldehyde. For instance, a brominated chalcone derivative can be synthesized and then cyclized. nih.gov One reported synthesis involves reacting a substituted hydroxyacetophenone with methyl iodide, followed by bromination with N-bromosuccinimide (NBS), and subsequent condensation with an aromatic aldehyde to form the brominated chalcone. nih.gov This chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695) to yield the isoxazole. beilstein-journals.orgnih.gov
A specific example leading to a brominated isoxazole involved the reaction of a chalcone dibromide with hydroxylamine hydrochloride and potassium hydroxide in ethanol, which resulted in a high yield of the corresponding 3-(4-bromophenyl)-5-phenylisoxazole. nih.gov This demonstrates the feasibility of constructing brominated isoxazoles from chalcone precursors.
| Chalcone Precursor | Reagents for Cyclization | Product |
| 2,3-Dibromo-3-(4-bromophenyl)-1-phenylpropan-1-one | Hydroxylamine hydrochloride, KOH, Ethanol | 3-(4-Bromophenyl)-5-phenylisoxazole |
Targeted Bromination Strategies
An alternative approach to the synthesis of this compound is to first synthesize the 3-methylbenzo[c]isoxazole core and then introduce the bromine atom at the desired position through an electrophilic substitution reaction.
Electrophilic Bromination of Benzo[c]isoxazole Cores
The electrophilic bromination of aromatic compounds is a fundamental organic transformation. For the synthesis of this compound, this would involve the regioselective bromination of 3-methylbenzo[c]isoxazole. The directing effects of the fused isoxazole ring and the methyl group would determine the position of bromination.
N-Bromosuccinimide (NBS) is a commonly used reagent for electrophilic aromatic bromination, often in the presence of a catalyst or in a suitable solvent. The reaction conditions, such as the solvent and the presence of an acid catalyst, can influence the regioselectivity of the bromination. For instance, the bromination of acetanilide (B955) with NBS in acetonitrile (B52724) with a catalytic amount of HCl results in the formation of 4'-bromoacetanilide.
The regioselectivity of the bromination of 3-methylbenzo[c]isoxazole would need to be carefully controlled to favor the formation of the 5-bromo isomer over other potential isomers. Theoretical analysis and experimental verification have shown that the regioselectivity of electrophilic aromatic bromination can be predicted and controlled.
| Substrate | Brominating Agent | Catalyst/Solvent | Product |
| 3-Methylbenzo[c]isoxazole | N-Bromosuccinimide (NBS) | Acid catalyst / Acetonitrile | This compound |
Regioselective Halogenation Techniques for Benzo[c]isoxazole Systems
The introduction of a bromine atom at a specific position on the benzo[c]isoxazole core is a critical step in the synthesis of the target molecule. Regioselective halogenation of aromatic and heterocyclic compounds can be achieved using various reagents and conditions. For instance, the use of N-halosuccinimides in fluorinated solvents like hexafluoroisopropanol has been shown to be effective for the regioselective halogenation of arenes and heterocycles under mild conditions. mdpi.com
A relevant example, although on a different fused isoxazole system, is the synthesis of 5-bromo-3-methyltropono[d]isoxazole. This compound was prepared from 3-acetyl-5-bromotropolone in the presence of hydroxylamine hydrochloride and methanol, affording a 70% yield. researchgate.net This method highlights a potential pathway where a pre-halogenated precursor containing an acetyl group is cyclized to form the desired 3-methyl-5-bromoisoxazole ring system.
A more direct synthetic approach to a closely related compound, 5-Bromo-3-phenylbenzo[c]isoxazole, has been achieved through the non-catalytic thermolysis of 2-azidobenzophenones in dry xylene, resulting in quantitative yields. google.com This suggests that a plausible route to this compound would involve the thermocyclization of 2-azido-5-bromoacetophenone.
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis offers powerful and versatile methods for the construction of heterocyclic rings like benzo[c]isoxazole. Various metals, including palladium, copper, and gold, have been employed to facilitate these transformations.
Palladium-Catalyzed Transformations
Palladium-catalyzed reactions are well-established in the synthesis of heterocyclic compounds. A notable example is the palladium-catalyzed intermolecular [4 + 1] annulation of N-phenoxyacetamides with aldehydes to form 1,2-benzisoxazoles. nih.govmusechem.com This method involves the activation of C-H bonds ortho to the phenol-derived O-N bond, leading to the construction of the C-C and C=N bonds of the isoxazole ring while keeping the O-N bond intact. nih.govglpbio.com Such a strategy could potentially be adapted for the synthesis of substituted benzo[c]isoxazoles.
| Catalyst | Reactants | Product | Yield | Reference |
| Pd(TFA)₂ | N-phenoxyacetamide, Aldehyde | 1,2-benzisoxazole (B1199462) | Up to 85% | nih.gov |
Copper-Catalyzed Cycloaddition and Functionalization Approaches
Copper-catalyzed reactions are widely used for the synthesis of isoxazoles. These methods often involve cycloaddition reactions or C-H functionalization/C-O bond formation. For instance, a copper(II)-catalyzed regioselective C-H functionalization/C-O bond formation has been used for the synthesis of functionalized benzoxazoles. nih.govgoogle.com Another approach involves the copper-catalyzed [3 + 2] cycloaddition of alkynes with nitrile oxides, which are generated in situ, to produce isoxazoles in a highly regioselective manner. researchgate.net
A copper-catalyzed oxidative C(sp³)–H/C(sp³)–H cross-coupling reaction of methyl ketones and 3-methylbenzo[c]isoxazoles has also been developed, leading to the synthesis of 3-oxoindolin-2-ylidene derivatives through an intermolecular nucleophilic addition/ring-opening/aza-Michael addition cascade. organic-chemistry.org Furthermore, copper(II)-catalyzed [4+2]-cycloadditions between Cu–benzopyryliums and substituted isoxazoles have been reported to proceed with regioselectivity on the C(3,4)-carbons of isoxazoles. bldpharm.comepo.orgnih.gov
| Catalyst | Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Cu(OAc)₂ | 2-aminobenzenethiol | Nitrile | 2-substituted benzothiazole | Up to 86% | |
| CuCl | Propargylamine | Isoxazole | Good | ||
| Cu(II) | Cu–benzopyrylium | Substituted isoxazole | α,γ-dicarbonylnaphthalene | Good | bldpharm.comepo.orgnih.gov |
Gold-Catalyzed Processes in Benzo[c]isoxazole Synthesis
Gold catalysts have emerged as powerful tools for the synthesis of various heterocyclic compounds, including isoxazoles. Gold(III)-catalyzed cycloisomerization of α,β-acetylenic oximes provides a route to substituted isoxazoles in very good yields under moderate reaction conditions. researchgate.net This methodology allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. researchgate.net Another gold-catalyzed approach involves the regioselective [3 + 2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles. google.com
Furthermore, gold-catalyzed intramolecular SEAr reactions on isoxazoles have been utilized to synthesize isoxazole-fused heterocycles. A notable application is the interruption of the [Au]-catalyzed nitroalkyne cycloisomerization of 2-alkynylnitrobenzenes by trapping the intermediate α-oxo gold carbene with benzo[c]isoxazole, leading to highly functionalized 3-acyl-(2-formylphenyl)-2H-indazoles.
| Catalyst | Reactants | Product | Yield | Reference |
| AuCl₃ | α,β-acetylenic oxime | Substituted isoxazole | Up to 93% | researchgate.net |
| Gold(I) | Alkynyl triazene, 1,2,4-dioxazole | Fully-substituted oxazole (B20620) | Good | google.com |
| JohnphosAuCl/AgSbF₆ | Isoxazole with pendant nucleophile | Isoxazole-fused heterocycle | 50-95% |
Green Chemistry and Sustainable Synthetic Approaches for Isoxazole Derivatives
In recent years, the development of environmentally benign synthetic methods has become a major focus in organic chemistry. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances.
Ultrasound-Assisted Synthetic Protocols
Ultrasound irradiation has been recognized as an efficient and environmentally friendly method for promoting organic reactions. It offers advantages such as shorter reaction times, milder conditions, and higher yields. The synthesis of 3-alkyl-5-aryl isoxazoles has been reported under ultrasound radiation without the use of any catalyst, highlighting a green and efficient approach. Another example is the ultrasound-assisted synthesis of (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-one derivatives using a Sn(II)-Mont K10 catalyst. The application of ultrasound has also been beneficial in the synthesis of 1,2,4-triazole (B32235) derivatives, significantly reducing reaction times and improving yields compared to conventional methods.
| Method | Reactants | Product | Key Advantage | Reference |
| Ultrasound irradiation (catalyst-free) | Not specified | 3-alkyl-5-aryl isoxazoles | Environmentally benign, high yields | |
| Ultrasound irradiation with Sn(II)-Mont K10 | Ethyl butyrylacetate, Aromatic aldehyde, Hydroxylamine | (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-one | One-pot synthesis | |
| Ultrasound irradiation | 1,2,4-triazole, 2-bromoacetamides | 1,2,4-triazole coupled acetamide (B32628) derivatives | Reduced reaction time, increased yield |
Metal-Free Cyclization Reactions
The move towards greener and more cost-effective chemical processes has propelled the development of metal-free synthetic methods. For benzo[c]isoxazoles, these strategies often involve the intramolecular cyclization of suitably substituted aromatic precursors, avoiding the use of metal catalysts which can be toxic, expensive, and require removal from the final product.
One prominent metal-free approach is the thermal cyclization of 2-azidoaryl ketones. researchgate.net In a typical procedure, a precursor like 2-azido-5-bromobenzophenone would undergo thermolysis in a high-boiling solvent such as xylene. researchgate.net The reaction proceeds through the in-situ generation of a nitrene intermediate from the azide (B81097) group, which then rapidly undergoes intramolecular cyclization by attacking the adjacent carbonyl oxygen to form the N-O bond of the isoxazole ring. researchgate.net This method is notable for its simplicity and often results in high to quantitative yields of the desired 3-substituted benzo[c]isoxazole. researchgate.net For the synthesis of this compound, the required precursor would be 1-(2-azido-4-bromophenyl)ethan-1-one. The reaction conditions are typically heating at around 135 °C for one hour in dry o-xylene. researchgate.net
Another effective metal-free strategy involves the cyclization of ortho-carbonyl anilines using hypervalent iodine reagents, such as iodosobenzene (B1197198) (PhIO), under ambient conditions. researchgate.net This method avoids the need for external additives and provides excellent yields. The reaction is believed to proceed via the in-situ formation of an iminoiodane, which then generates a nitrene. Subsequent nucleophilic attack from the ortho-carbonyl oxygen onto the nitrene facilitates the heterocyclization to yield the benzo[c]isoxazole core. researchgate.net
Furthermore, metal-free conditions have been successfully applied in the synthesis of complex isoxazole-fused heterocyclic systems. nih.govmdpi.com For instance, the intramolecular cycloaddition of propargyl-substituted methyl azaarenes can be achieved using tert-butyl nitrite (B80452) (TBN), which acts as both a radical initiator and the source of the N-O fragment. nih.govmdpi.com This highlights the versatility of metal-free approaches in constructing the isoxazole ring system even within more complex molecular architectures.
Table 1: Comparison of Metal-Free Cyclization Methods for Benzo[c]isoxazole Synthesis
| Method | Precursor | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| Thermolysis | 2-Azidoaryl Ketone | o-Xylene, 135 °C, 1 h | 98–99% | researchgate.net |
| Hypervalent Iodine | ortho-Carbonyl Aniline (B41778) | PhIO, ambient temp. | Excellent | researchgate.net |
| Intramolecular Cycloaddition | Propargyl-substituted Methyl Azaarene | tert-Butyl Nitrite (TBN) | Good | nih.govmdpi.com |
One-Pot and Cascade Reactions in Benzo[c]isoxazole Synthesis
A notable cascade reaction involves an isoxazole -> benzisoxazole rearrangement. nih.gov This chemo-, regio-, and stereoselective cascade process can lead to highly functionalized and structurally complex polycyclic compounds. nih.gov Although specific details for this compound are not provided, the principle of rearranging a pre-formed isoxazole into a benzisoxazole core within a cascade sequence is a powerful tool in heterocyclic chemistry. nih.gov
One-pot, three-component syntheses are also prevalent for constructing isoxazole rings, which can be precursors to benzo[c]isoxazoles. For example, 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones can be synthesized from an aromatic aldehyde, hydroxylamine hydrochloride, and ethyl acetoacetate (B1235776) in a single pot. orientjchem.orgresearchgate.net Using a mild catalyst like citric acid in water, this method provides high yields and operates under environmentally benign conditions. orientjchem.org While this produces an isoxazolone, similar multi-component strategies can be envisioned for benzo[c]isoxazole precursors.
More directly related to benzo[c]isoxazole synthesis, cascade reactions can be initiated by the cleavage of an S-S bond in benzo[c] nih.govresearchgate.netdithiol-3-ones, leading to the formation of related heterocyclic systems in a three-component reaction under mild, metal-free conditions. rsc.org Copper-catalyzed cascade reactions have also been developed, for instance, reacting diazo compounds with tert-butyl nitrite and alkynes to furnish isoxazoles in a single step. acs.org Such methodologies showcase the potential for creating the benzo[c]isoxazole skeleton through a sequence of bond-forming events within one pot.
Table 2: Examples of One-Pot and Cascade Reactions for Isoxazole Synthesis
| Reaction Type | Key Transformation | Reagents/Catalyst | Key Features | Reference(s) |
|---|---|---|---|---|
| Cascade Reaction | Isoxazole → Benzisoxazole Rearrangement | Not specified | Chemo-, regio-, and stereoselective | nih.gov |
| One-Pot, Three-Component | Aldehyde + Hydroxylamine + β-Ketoester | Citric Acid / Water | High yields, green solvent | orientjchem.orgresearchgate.net |
| Cascade Cyclization | Diazo compound + t-Butyl Nitrite + Alkyne | Copper Catalyst | Highly regioselective, single step | acs.org |
Stereoselective and Regioselective Synthesis of Benzo[c]isoxazole Analogues
Regioselectivity is a critical aspect of isoxazole synthesis, particularly in methods involving [3+2] cycloaddition reactions between a nitrile oxide and a dipolarophile (like an alkyne or alkene). The synthesis of this compound itself is an issue of regiocontrol on the benzene (B151609) ring, but the construction of the isoxazole ring in its analogues often relies on controlling the orientation of addition.
The 1,3-dipolar cycloaddition of nitrile oxides, generated in-situ from aldoximes, with alkynes is a classic and powerful method for creating the isoxazole ring. academie-sciences.frresearchgate.net The regioselectivity of this reaction (i.e., whether the 3,5-disubstituted or 3,4-disubstituted isoxazole is formed) can be controlled. For instance, using terminal alkynes typically leads to the formation of 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.org The reaction of a substituted benzonitrile oxide with propyne (B1212725) would be a direct route to a 3-aryl-5-methylisoxazole.
To achieve specific regiochemical outcomes, chemists can use dipolarophiles with directing groups. For example, vinylphosphonates bearing a leaving group in the α or β position have been used to control the regioselectivity of cycloaddition, yielding either 3,5- or 3,4-disubstituted isoxazoles, respectively. rsc.org
One-pot methods have also been developed that ensure high regioselectivity. An efficient one-pot synthesis of 3-substituted and 3,5-disubstituted isoxazoles involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds. organic-chemistry.org This strategy proceeds with high regioselectivity under mild conditions, driven by a conjugate addition-elimination-cyclization-dehydration sequence. organic-chemistry.org For the synthesis of a 3,5-disubstituted isoxazole like an analogue of our target compound, an α,β-unsaturated ketone would be the appropriate starting material. organic-chemistry.org
Stereoselectivity becomes important when the substituents on the benzo[c]isoxazole core or its analogues create chiral centers. While the core of this compound is planar, the synthesis of its derivatives, particularly those made via cycloaddition to alkenes to form isoxazolines, requires control of stereochemistry. For example, the [3+2] cycloaddition of a nitrile oxide to a chiral alkene can proceed with high stereoselectivity, transferring the stereochemical information of the starting material to the product.
Table 3: Regioselective Synthesis of Isoxazole Analogues
| Method | Reactants | Catalyst/Conditions | Product Type | Regioselectivity | Reference(s) |
|---|---|---|---|---|---|
| [3+2] Cycloaddition | Nitrile Oxide + Terminal Alkyne | Copper(I) | 3,5-Disubstituted Isoxazole | High | academie-sciences.frresearchgate.net |
| [3+2] Cycloaddition | Halogenoxime + Vinylphosphonate | Base | 3,4- or 3,5-Disubstituted Isoxazole | Controlled by leaving group position | rsc.org |
| One-Pot Reaction | TsNHOH + α,β-Unsaturated Carbonyl | K₂CO₃, MeOH/H₂O | 3- or 3,5-Disubstituted Isoxazole | High | organic-chemistry.org |
| [3+2] Cycloaddition | Nitrile Oxide + Propargyl Bromide | DMF/Water, Metal-free | 3-Aryl-5-(bromomethyl)isoxazole | High | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Chemical Reactivity and Functionalization Strategies of 5 Bromo 3 Methylbenzo C Isoxazole
Reactivity of the Bromine Moiety
The bromine atom at the 5-position of the benzo[c]isoxazole ring is a key handle for introducing molecular diversity. Its reactivity is primarily exploited through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom on the benzene (B151609) ring of the 5-Bromo-3-methylbenzo[c]isoxazole can be displaced by various nucleophiles. This type of reaction, known as nucleophilic aromatic substitution (SNAr), is a fundamental method for functionalizing aryl halides. Although direct studies on this compound are not extensively documented, the principles can be inferred from reactions with analogous compounds. For instance, the bromine atom on similar heterocyclic systems can be substituted by nucleophiles such as amines and alcohols. acs.org The commercial availability of compounds like 5-bromobenzo[d]isoxazol-3-amine suggests that such transformations are feasible. cymitquimica.com
The reaction typically proceeds under conditions that activate the aromatic ring towards nucleophilic attack. The presence of the electron-withdrawing isoxazole (B147169) ring facilitates this process. In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the bromide ion restores the aromaticity and yields the substituted product.
Table 1: Examples of Nucleophilic Aromatic Substitution on Bromo-Heterocycles
| Bromo-Substrate | Nucleophile | Product | Reaction Type |
|---|---|---|---|
| 5-Bromo-1,2,3-triazines | Phenols | 5-Aryloxy-1,2,3-triazines | SNAr |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) for C-C Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is widely used due to its mild conditions and tolerance of various functional groups. nih.govrsc.org Research on 3,4-disubstituted 5-bromoisoxazoles has demonstrated successful Suzuki-Miyaura coupling at the C5 position. researchgate.net In these reactions, a palladium catalyst, often in the presence of a bulky phosphine (B1218219) ligand like P(t-Bu)₃·HBF₄, is essential to achieve high yields and suppress the formation of ketone byproducts. researchgate.net This methodology can be applied to this compound to introduce a wide range of aryl and vinyl substituents.
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its versatility and high reactivity. organic-chemistry.orgorganic-chemistry.org While specific examples with this compound are not prevalent in the literature, the general applicability of Negishi coupling to aryl bromides suggests its utility for functionalizing this scaffold. organic-chemistry.orgnih.gov The reaction would proceed via a catalytic cycle involving oxidative addition of the aryl bromide to the metal center, transmetalation with the organozinc reagent, and reductive elimination to yield the C-C coupled product.
Table 2: Key Features of Suzuki-Miyaura and Negishi Couplings for Aryl Bromides
| Reaction | Coupling Partner | Catalyst | Key Advantages |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagents (e.g., boronic acids) | Palladium complexes (e.g., Pd₂(dba)₃) with phosphine ligands researchgate.net | Mild conditions, commercially available reagents, low toxicity of byproducts. nih.govresearchgate.net |
| Negishi | Organozinc Reagents | Nickel or Palladium complexes organic-chemistry.org | High reactivity, broad scope, tolerates various functional groups. organic-chemistry.orgorganic-chemistry.org |
Functionalization of the Benzo[c]isoxazole Ring System
Beyond the bromine moiety, the benzo[c]isoxazole nucleus itself offers multiple avenues for chemical modification, including direct C-H activation, electrophilic substitution, and nucleophilic attack.
Direct C-H Activation and Arylation Strategies
Direct C-H activation has emerged as an atom-economical strategy for forming C-C bonds without the need for pre-functionalized starting materials. rsc.org Palladium-catalyzed direct arylation has been successfully applied to isoxazoles, selectively activating the C-H bond at the 5-position for coupling with aryl iodides. nih.gov This suggests that C-H bonds on the benzo[c]isoxazole ring, particularly on the benzene portion, could be targeted for functionalization. The positions ortho to the isoxazole oxygen (C4 and C7) are potential sites for such reactions, guided by the directing effect of the heterocyclic ring. rsc.orgresearchgate.netrsc.org These reactions typically involve a palladium catalyst and proceed through a concerted metalation-deprotonation (CMD) mechanism. rsc.org
Electrophilic Aromatic Substitution (SEAr) on Isoxazole Rings
Electrophilic aromatic substitution (SEAr) is a classic method for functionalizing aromatic rings. masterorganicchemistry.com In the case of the isoxazole ring itself, substitution is known to preferentially occur at the C4 position, which is the most electron-rich carbon. reddit.com However, for this compound, the reaction landscape is more complex. The benzene ring is the more likely site for electrophilic attack. The directing effects of the existing substituents—the bromine atom (an ortho, para-director) and the fused isoxazole ring system (generally deactivating)—will determine the regioselectivity. libretexts.org The isoxazole ring acts as an electron-withdrawing group, deactivating the benzene ring towards electrophilic attack and directing incoming electrophiles primarily to the C4 and C6 positions. The bromine at C5 further influences this, making the C4 and C6 positions the most probable sites for substitution.
Nucleophilic Attack and Addition Reactions on the Isoxazole Nucleus
The benzo[c]isoxazole ring system is susceptible to nucleophilic attack, often leading to ring-opening. This reactivity is attributed to the strained N-O bond. researchgate.net A notable example is a copper-catalyzed reaction between 3-methylbenzo[c]isoxazoles and methyl ketones. acs.org This process is initiated by an intermolecular nucleophilic addition of the enolate (derived from the ketone) to the C3 position of the isoxazole, followed by a ring-opening and aza-Michael addition cascade to form indigoid analogues. acs.org This demonstrates that the C3 position is electrophilic and can be attacked by nucleophiles, initiating a rearrangement of the heterocyclic core.
Oxidation and Reduction Pathways of the Benzo[c]isoxazole Core
The benzo[c]isoxazole core, a fused heterocyclic system, exhibits distinct reactivity under oxidative and reductive conditions. These transformations can either preserve the core structure or lead to its cleavage, offering pathways to diverse molecular scaffolds.
Reduction Pathways:
The most notable reductive transformation of the 1,2-benzisoxazole (B1199462) ring system is the cleavage of the labile N-O bond. This susceptibility to reduction is a key feature of the isoxazole ring, particularly in contrast to its more stable isomer, the oxazole (B20620) ring. The greater electronegativity of the oxygen atom adjacent to the nitrogen facilitates this reductive cleavage. researchgate.net
A well-documented example of this reactivity is observed in the metabolism of zonisamide (B549257), an anticonvulsant drug containing a 1,2-benzisoxazole ring. Studies have shown that zonisamide can undergo a two-electron reductive cleavage of the N-O bond, leading to an imine intermediate which is subsequently hydrolyzed to a phenol. researchgate.net This process can be mediated by cytochrome P450 enzymes or gut microflora. researchgate.net
For this compound, similar reductive pathways can be anticipated. Catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) with a hydrogen source, would be expected to cleave the N-O bond, leading to the corresponding o-hydroxyaryl ketone or related reduced species. The precise outcome would depend on the reaction conditions, including the catalyst, solvent, and temperature.
Oxidation Pathways:
The benzo[c]isoxazole core itself is relatively stable to oxidation. However, the substituents on the ring, particularly the methyl group at the 3-position, offer a handle for oxidative functionalization. The methyl group, being in a benzylic-like position relative to the aromatic system, can be oxidized to various functional groups.
Protocols for the selective oxidation of methylarenes to carboxylic acids are well-established and could be applied to this compound. organic-chemistry.org Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially oxidize the methyl group to a carboxylic acid, yielding 5-Bromo-benzo[c]isoxazole-3-carboxylic acid. Milder and more selective methods, for instance using catalytic amounts of a transition metal complex with an environmentally benign oxidant like hydrogen peroxide, could also be employed to achieve this transformation. organic-chemistry.org Such reactions would need to be carefully controlled to avoid undesired side reactions or degradation of the heterocyclic ring.
| Reaction Type | Reagents and Conditions | Expected Product(s) | Notes |
| Reductive N-O Bond Cleavage | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 1-(2-hydroxy-5-bromophenyl)ethan-1-one and further reduction products | Cleavage of the isoxazole ring is a characteristic reaction. |
| Oxidation of Methyl Group | Strong Oxidizing Agents (e.g., KMnO₄) | 5-Bromobenzo[c]isoxazole-3-carboxylic acid | The methyl group is susceptible to oxidation. |
Regioselectivity and Chemoselectivity in Synthetic Transformations
The presence of multiple reactive sites in this compound—namely the C5-bromo substituent, the C3-methyl group, and various positions on the benzene ring—makes the study of regioselectivity and chemoselectivity in its reactions paramount for controlled synthetic applications.
Regioselectivity:
The primary site for electrophilic aromatic substitution on the benzene ring is influenced by the directing effects of the fused isoxazole and the bromo substituent. However, a more synthetically valuable approach for functionalization is directed ortho-metalation (DoM). In principle, deprotonation of the aromatic ring could occur at the C4 or C6 positions. The regioselectivity of such a reaction would be dictated by a combination of electronic and steric factors, as well as the nature of the organolithium base and any directing groups. scirp.orgscirp.org
Palladium-catalyzed cross-coupling reactions, on the other hand, offer a highly regioselective method for functionalizing the C5 position. The carbon-bromine bond is a prime site for such transformations.
Chemoselectivity:
The key challenge in the functionalization of this compound is achieving chemoselectivity, that is, selectively reacting at one functional group in the presence of others. The C5-bromo substituent is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the C5 position of the benzisoxazole and a variety of organoboron reagents. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a base. The use of bulky phosphine ligands can be crucial for achieving high yields and suppressing side reactions. researchgate.net This method provides a powerful tool for introducing aryl, heteroaryl, or alkyl groups at the C5 position.
Heck Reaction: The Heck reaction enables the formation of a new carbon-carbon bond between the C5 position and an alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction is conducted in the presence of a base and is highly effective for creating substituted alkenes. wikipedia.org It offers a direct method for vinylation of the benzisoxazole core.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C5 position. organic-chemistry.orgnih.gov This reaction is invaluable for the synthesis of arylamine derivatives.
The chemoselectivity of these reactions is generally high, with the palladium catalyst preferentially undergoing oxidative addition into the C-Br bond over potential C-H activation at other sites on the molecule under typical cross-coupling conditions.
| Reaction Type | Coupling Partner | Catalyst/Base System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid or Ester | Pd(PPh₃)₄ / Na₂CO₃ | 5-Aryl/Alkyl-3-methylbenzo[c]isoxazole |
| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ / PPh₃ / Et₃N | 5-Vinyl-3-methylbenzo[c]isoxazole derivative |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP / NaOtBu | 5-Amino-3-methylbenzo[c]isoxazole derivative |
Mechanistic Investigations of Formation and Transformation Reactions
Elucidation of Cyclization Mechanisms
The formation of the benzo[c]isoxazole ring system, a core structure of the title compound, is often achieved through cyclization reactions. These processes can proceed via several mechanistic pathways, with 1,3-dipolar cycloaddition and intramolecular cyclization being the most prominent.
1,3-Dipolar Cycloaddition: This powerful method for constructing five-membered heterocycles involves the reaction of a 1,3-dipole with a dipolarophile. nsc.ru In the context of isoxazole (B147169) synthesis, nitrile oxides are commonly employed as the 1,3-dipole, reacting with alkynes or alkenes. nih.govedu.krdnih.gov The cycloaddition of nitrile oxides with alkenes and acetylenes is a frequently used method for creating isoxazoles and isoxazolines. mdpi.comnih.gov This reaction can be catalyzed by various metals or proceed under metal-free conditions. nih.gov The mechanism can be either a concerted pericyclic reaction or a stepwise process involving a diradical intermediate. nih.gov For instance, the reaction of in situ-generated benzonitrile (B105546) N-oxide with 3-nitroprop-1-ene (B1620108) proceeds via a [3+2] cycloaddition to yield a nitromethyl-substituted dihydroisoxazole. researchgate.net
Intramolecular Cyclization: This strategy involves the formation of the isoxazole ring from a single molecule containing all the necessary functionalities. A common approach is the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes. mdpi.com This process can be efficiently catalyzed by hypervalent iodine(III) species. mdpi.com Another example is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, which can be induced by reagents like iodine monochloride (ICl) to produce 4-iodoisoxazoles. nih.govnih.govresearchgate.net The thermolysis of 2-azidobenzophenones also leads to the formation of 3-phenylbenzo[c]isoxazoles through an intramolecular cyclization process. researchgate.net Furthermore, intramolecular cyclization of 3-cyanoacetamide pyrroles has been utilized for the synthesis of benzo[a]carbazole derivatives, showcasing the versatility of this approach for constructing fused heterocyclic systems. nih.govrsc.org
Role of Intermediates in Reaction Pathways
The formation and transformation of 5-Bromo-3-methylbenzo[c]isoxazole and related compounds proceed through various transient species that dictate the reaction outcome. Understanding the generation and reactivity of these intermediates is key to controlling the synthesis.
Nitrile Oxide Intermediates
Nitrile oxides are crucial intermediates in the synthesis of isoxazoles via 1,3-dipolar cycloaddition. nsc.ruresearchgate.net They are typically unstable and generated in situ from precursors such as aldoximes or α-nitroketones. nih.govmdpi.com The dehydration of α-nitroketones, facilitated by acids or bases, is a common method for their preparation. nih.gov For example, the reaction of α-nitroketones with dipolarophiles using chloramine-T as a base proceeds through a nitrile oxide intermediate. nih.gov Similarly, in a Lewis acid-promoted synthesis, sodium nitrite (B80452) serves as a source for the in situ generation of nitrile oxide. beilstein-journals.org The subsequent intramolecular cycloaddition of the generated nitrile oxide leads to the formation of the desired isoxazole ring. mdpi.com
Bromonium Ion Formation and Reactivity
In reactions involving electrophilic bromination, the formation of a bromonium ion intermediate is a key step. While direct evidence for bromonium ion involvement in the synthesis of this compound is not explicitly detailed in the provided context, the iron(III)-catalyzed bromination of N-arylbenzamides, followed by copper(I)-catalyzed O-cyclization to form 2-arylbenzoxazoles, suggests a pathway that could involve electrophilic aromatic substitution where a bromonium ion or a related species is the active electrophile. researchgate.net
Putative α-Oxo Gold Carbene Intermediates
Gold-catalyzed reactions have emerged as a powerful tool in organic synthesis, often proceeding through unique reactive intermediates. In the context of heterocycle synthesis, α-oxo gold carbenes are postulated as key intermediates in various transformations. nih.govacs.orgcapes.gov.br These highly electrophilic species can be generated from the gold-catalyzed oxidation of terminal alkynes. nih.govrsc.org The intermolecular interception of these α-oxo gold carbenes with reagents like 1,2-benzo[d]isoxazole has been utilized for the synthesis of functionalized quinazoline (B50416) 1-oxides, demonstrating their synthetic utility. nih.gov The electrophilicity of these intermediates is so pronounced that they can abstract halogen atoms from halogenated solvents. rsc.org
Iminoiodane Generation and Subsequent Transformations
Iminoiodanes, a class of hypervalent iodine reagents, serve as nitrene equivalents in various synthetic transformations. researchgate.net They are often generated in situ and can participate in reactions leading to the formation of C-N bonds. researchgate.netresearchgate.net For instance, the reaction of cyclic ethers with 1,3-dicarbonyl compounds can be mediated by iminoiodanes under basic conditions. nih.gov Mechanistic studies suggest that the reaction of ortho-carbonyl anilines with iodosobenzene (B1197198) (PhIO) proceeds via the in-situ generation of an iminoiodane, which then leads to a nitrene intermediate. Subsequent nucleophilic attack by the oxygen of the ortho-carbonyl group results in heterocyclization to form benzo[c]isoxazoles. researchgate.net
Catalytic Mechanisms in Metal-Mediated Processes
Metal catalysts play a pivotal role in many of the synthetic routes leading to isoxazole derivatives, influencing reaction efficiency, selectivity, and scope.
Transition metal-catalyzed ring opening of anthranils (benzo[c]isoxazoles) provides a versatile method for constructing various nitrogen-containing heterocycles. researchgate.net This process often involves the coordination of the anthranil (B1196931) to the metal center, followed by cleavage of the N-O bond. researchgate.net Copper and ruthenium catalysts are commonly employed for the [3+2] cycloaddition of nitrile oxides and alkynes to synthesize isoxazoles. nih.govnih.gov For example, copper(I) catalysts are effective for the reaction with terminal alkynes, leading to 3,5-disubstituted isoxazoles. nih.govbeilstein-journals.org Ruthenium(II) catalysts, on the other hand, can facilitate the reaction of non-terminal alkynes, yielding 3,4,5-trisubstituted isoxazoles. nih.govbeilstein-journals.org
Gold catalysts are instrumental in processes involving α-oxo gold carbene intermediates. nih.govacs.org Gold(I) complexes, acting as soft Lewis acids, can activate alkynes towards nucleophilic attack. capes.gov.br The use of bidentate ligands can temper the reactivity of the highly electrophilic α-oxo gold carbenes, enabling their smooth reaction with nucleophiles. nih.gov
Palladium catalysis is also significant, for instance, in the C-H activation and [4+1] annulation of N-phenoxyacetamides with aldehydes to form 1,2-benzisoxazoles. rsc.org
Below is a table summarizing some of the metal-mediated processes discussed:
| Catalytic Process | Metal Catalyst | Intermediate/Mechanism | Product Type |
| [3+2] Cycloaddition | Copper(I) | Nitrile Oxide | 3,5-Disubstituted Isoxazoles nih.govbeilstein-journals.org |
| [3+2] Cycloaddition | Ruthenium(II) | Nitrile Oxide | 3,4,5-Trisubstituted Isoxazoles nih.govbeilstein-journals.org |
| Alkyne Oxidation | Gold(I) | α-Oxo Gold Carbene | Oxazoles nih.gov |
| C-H Activation/Annulation | Palladium | C-H Activation | 1,2-Benzisoxazoles rsc.org |
| Ring Opening of Anthranils | Cobalt, etc. | N-O Bond Cleavage | N-Heterocycles researchgate.net |
Stereochemical and Regiochemical Control Mechanisms
The principles of stereochemical and regiochemical control are fundamental to understanding the synthesis and reactivity of substituted benzisoxazoles. While specific detailed studies on this compound are not extensively documented in publicly available literature, general mechanistic principles derived from the synthesis of related substituted isoxazoles and benzisoxazoles can be applied to understand the factors that would control its formation and transformation.
Regiochemical Control in Formation Reactions:
The synthesis of the benzo[c]isoxazole ring system, also known as anthranil, can be achieved through various synthetic routes, with the regiochemical outcome being a key consideration, particularly with unsymmetrically substituted precursors. A common and powerful method for the formation of the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or an aryne.
In the context of forming a substituted benzo[c]isoxazole, the reaction would involve a substituted o-halobenzaldehyde or a related precursor. The regioselectivity of such cycloadditions is often governed by a combination of steric hindrance and the electronic properties of the substituents on both the dipole (nitrile oxide) and the dipolarophile. For instance, in the cycloaddition of a nitrile oxide to an unsymmetrically substituted aryne, the preferred regioisomer is often the one where the steric hindrance between the substituents on both components is minimized in the transition state.
Another key synthetic route is the intramolecular cyclization of an ortho-substituted aromatic compound, such as an o-azidoketone or an o-halobenzaldehyde oxime. In the case of an o-halobenzaldehyde oxime, the cyclization to form the benzo[c]isoxazole involves the nucleophilic attack of the oxime oxygen onto the aromatic ring with subsequent elimination of the halide. The regioselectivity of this process is inherently controlled by the position of the ortho-substituents.
The directing effects of the bromo and methyl groups on an aromatic ring are well-established in the context of electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-director due to its electron-donating inductive and hyperconjugation effects. The bromine atom, while deactivating due to its strong inductive electron-withdrawing effect, is also an ortho-, para-director because of the electron-donating resonance effect of its lone pairs. When both are present on a benzene (B151609) ring, the stronger activating group, in this case, the methyl group, generally dictates the position of incoming electrophiles. However, in cyclization reactions to form the heterocyclic ring of this compound, the initial placement of the functional groups that will form the isoxazole ring predetermines the final substitution pattern.
For example, the synthesis of this compound would likely start from a precursor such as 2-acetyl-4-bromophenol or a derivative thereof. The regiochemistry is thus locked in by the choice of starting material.
Stereochemical Control in Transformation Reactions:
Once the this compound core is formed, subsequent reactions, particularly those involving the methyl group at the 3-position, can be subject to stereochemical control. The methyl group is prochiral, meaning that substitution of one of its hydrogen atoms with a different group would create a chiral center.
Reactions involving the deprotonation of the methyl group to form a carbanion, followed by reaction with an electrophile, could potentially be controlled stereoselectively. The use of chiral bases or chiral ligands in conjunction with organometallic reagents could induce asymmetry and lead to the preferential formation of one enantiomer. The feasibility and success of such stereocontrolled transformations would depend on the specific reaction conditions and the nature of the chiral auxiliary used.
While specific examples for this compound are not readily found, the principles of stereoselective functionalization of benzylic positions are well-established in organic chemistry.
Interactive Data Table: Factors Influencing Regio- and Stereoselectivity
| Reaction Type | Controlling Factors | Expected Outcome for this compound Synthesis/Transformation |
| [3+2] Cycloaddition | Steric hindrance between substituents on dipole and dipolarophile. Electronic effects (electron-donating vs. electron-withdrawing groups). | Regioselective formation of the 5-bromo-3-methyl isomer would depend on the specific precursors and reaction conditions, with the transition state of lowest energy being favored. |
| Intramolecular Cyclization | Position of precursor functional groups (e.g., oxime and halide). | The substitution pattern of the starting material directly dictates the regiochemistry of the final product. |
| Functionalization of 3-Methyl Group | Use of chiral bases or catalysts. Nature of the electrophile. | Potential for stereoselective formation of a chiral center at the carbon of the original methyl group, leading to enantiomerically enriched products. |
It is important to note that the successful and predictable control of stereochemistry and regiochemistry in the synthesis and transformation of complex molecules like this compound often requires careful optimization of reaction parameters, including solvent, temperature, catalyst, and the nature of the reactants.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations on Electronic and Geometric Structures
Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometric and electronic structure of molecules. For a molecule like 5-Bromo-3-methylbenzo[c]isoxazole, DFT calculations, typically using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometry researchgate.net.
Studies on related heterocyclic systems, such as benzofuran (B130515) derivatives, indicate that the fused ring system is essentially planar mdpi.com. It is therefore predicted that the benzisoxazole core of this compound would also be planar. The geometric parameters, including bond lengths and angles, would be influenced by the electronic nature of the fused rings and the substituents. For instance, DFT calculations on other substituted isoxazole (B147169) and isothiazole (B42339) derivatives have been used to determine their geometric structures with high accuracy scispace.com. The introduction of the bromine atom at the C5 position and the methyl group at the C3 position would cause minor distortions in the local geometry of the benzene (B151609) and isoxazole rings, respectively, compared to the unsubstituted parent molecule.
Molecular Orbital Analysis (HOMO-LUMO Energy Gaps) and Reactivity Prediction
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons nih.gov. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and polarizability rsc.org.
For this compound, the HOMO is expected to be distributed over the electron-rich aromatic system, while the LUMO would likely be centered on the isoxazole ring and the electronegative bromine atom. The HOMO-LUMO energy gap dictates the molecule's charge transfer interactions rsc.org. In a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a low HOMO-LUMO energy gap was indicative of high chemical reactivity and biological activity rsc.org. The substituents on the benzisoxazole ring play a critical role; the electron-donating methyl group would raise the HOMO energy, while the electron-withdrawing bromine atom would lower the LUMO energy. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting that this compound is a moderately reactive molecule.
Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors for Heterocyclic Compounds
| Property | Description | Illustrative Value Range |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -9.0 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -3.0 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. nih.gov | 3.0 to 6.0 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution; calculated from the energy gap. nih.gov | 1.5 to 3.0 eV |
| Electronegativity (χ) | A measure of the power of an atom or group to attract electrons. | 2.0 to 4.5 eV |
Note: These values are illustrative and derived from general findings for various heterocyclic systems; they are not specific to this compound.
Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack nih.gov. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the most negative regions are expected around the electronegative nitrogen and oxygen atoms of the isoxazole ring and the bromine atom. Studies on other molecules have shown that MEP analysis can reliably identify reactive sites rsc.orgnih.gov. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive electrostatic potential.
Natural Bond Orbital (NBO) analysis provides detailed insight into the electronic structure, including hybridization, charge distribution, and intramolecular interactions like hyperconjugation and hydrogen bonding nih.gov. NBO analysis performed on 2-amino-5-bromo-benzoic acid methyl ester, for example, was used to investigate hydrogen bond formation and charge transfer within the molecule nih.gov. For this compound, NBO analysis would quantify the charge on each atom and describe the delocalization of electron density from lone pairs into antibonding orbitals, which stabilizes the molecule and influences its reactivity.
Prediction of Reaction Pathways and Transition States
Computational chemistry can predict the feasibility of a chemical reaction by mapping its potential energy surface. This involves locating the transition state structures and calculating the activation energies. While no specific reaction pathway studies have been published for this compound, the methodologies are well-established. Using DFT, one could model potential reactions such as electrophilic aromatic substitution on the benzene ring or reactions involving the isoxazole moiety.
Computational analysis of bioorthogonal cycloadditions, for example, uses a distortion/interaction model to predict reaction rates and pathways nih.gov. A similar approach could be applied to predict how this compound might react with other molecules. The calculations would identify the lowest energy path from reactants to products, providing crucial information on reaction kinetics and thermodynamics, which is invaluable for designing synthetic routes.
Influence of Substituents on Electronic Parameters and Reactivity Profiles
Substituents profoundly influence the electronic properties and reactivity of the parent heterocyclic scaffold. In this compound, the key substituents are the methyl group at position 3 and the bromine atom at position 5.
5-Bromo Group: Halogens exert a dual electronic effect: they are electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect). For bromine, the inductive effect typically dominates. A study on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives found that introducing a halogen at the 5-position increased both anticonvulsant activity and neurotoxicity, highlighting the significant impact of halogen substitution nih.gov. In another review, it was noted that methoxy (B1213986) and bromine substituents on benzisoxazole derivatives can lead to highly potent antiglycation activity researchgate.net. The bromine atom at C5 would make the benzene ring less susceptible to electrophilic attack compared to the unsubstituted molecule and would serve as a key site for reactions like cross-coupling.
Quantitative Structure-Activity Relationship (QSAR) studies on other isoxazole and bromo-substituted series have shown that electronic and topological parameters are key descriptors of biological activity scispace.comnih.gov. The interplay of the electron-donating methyl group and the electron-withdrawing bromo group defines the specific chemical personality and reactivity profile of this compound.
Computational Prediction of Physicochemical Descriptors for Chemical Research
In silico methods are widely used in chemical research and drug discovery to predict the physicochemical properties of molecules, which helps to assess their potential as drug candidates (a process often called ADME/T profiling for Absorption, Distribution, Metabolism, Excretion, and Toxicity) nih.gov. These predictions prevent the synthesis of compounds with a high risk of failure, saving time and resources.
Table 2: Key Physicochemical Descriptors Predicted Computationally
| Descriptor | Symbol | Significance in Chemical and Drug Research |
| Molecular Weight | MW | Influences size-dependent properties like diffusion and membrane passage. Generally, values <500 Da are preferred for oral drugs. |
| LogP | logP | The logarithm of the octanol-water partition coefficient; a measure of lipophilicity. Affects solubility, permeability, and metabolism. |
| Topological Polar Surface Area | TPSA | The surface sum over all polar atoms; predicts drug transport properties like intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | HBD | The number of hydrogen atoms attached to electronegative atoms (O, N). Influences binding and solubility. |
| Hydrogen Bond Acceptors | HBA | The number of electronegative atoms (O, N) with lone pairs. Influences binding and solubility. |
| Aqueous Solubility | LogS | The logarithm of the molar solubility in water. A critical factor for drug absorption and formulation. nih.gov |
| Rotatable Bonds | nRotB | The number of bonds that allow free rotation. Affects conformational flexibility and binding entropy. |
Emerging Research Directions and Synthetic Utility
5-Bromo-3-methylbenzo[c]isoxazole as a Versatile Building Block in Chemical Synthesis
This compound serves as a foundational scaffold in synthetic organic chemistry. The presence of the bromine atom at the 5-position is particularly advantageous, acting as a versatile functional handle for a wide array of cross-coupling reactions. This allows for the strategic introduction of various substituents, thereby enabling the synthesis of diverse derivatives. The isoxazole (B147169) ring itself, along with the methyl group, provides additional sites for chemical modification, further expanding its synthetic utility.
The primary utility of the bromo-substituent lies in its capacity to participate in palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are fundamental to modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, coupling with arylboronic acids (Suzuki reaction) can introduce new phenyl or heterocyclic rings, significantly altering the molecule's steric and electronic properties. This functionalization is a key strategy in developing new therapeutic agents and advanced materials. The interest in benzo[c]isoxazoles is driven by their demonstrated high biological activity and their role as precursors to other important heterocyclic systems like quinolines and benzodiazepines. researchgate.net
Integration into Complex Heterocyclic Frameworks
The structural features of this compound make it an ideal precursor for its integration into larger, more complex heterocyclic frameworks. The development of fused heterocyclic systems is a major focus of contemporary chemical research, as these structures often exhibit enhanced biological activity or novel material properties.
The synthesis of fused isoxazoles can be achieved through various strategies, including intramolecular cycloadditions. mdpi.com The bromo-functional group on the benzo[c]isoxazole core is a key enabler for building these complex systems. For example, a multi-step synthesis could involve an initial cross-coupling reaction at the bromine site to attach another reactive moiety, followed by an intramolecular cyclization reaction to form a new fused ring. This approach allows for the systematic construction of polycyclic aromatic and heteroaromatic systems with precise control over the final architecture. The resulting complex frameworks are of interest for their potential applications as liquid crystals, where isoxazole-containing compounds have been shown to exhibit nematic (N) and smectic C (SmC) phases. researchgate.net The ability to form such ordered phases is crucial for applications in displays and optical sensors. researchgate.net
Development of Novel Methodologies for Benzo[c]isoxazole Scaffolds
The growing importance of the benzo[c]isoxazole core has spurred the development of new and efficient synthetic methodologies. researchgate.net These methods aim to improve yields, reduce reaction times, and enhance substrate scope, often while adhering to the principles of green chemistry.
One of the primary strategies for constructing the benzo[c]isoxazole skeleton involves the cyclization of ortho-substituted benzene (B151609) derivatives. researchgate.net A highly effective method is the non-catalytic thermolysis of 2-azidobenzophenones, which proceeds in high-boiling solvents like xylene to produce 3-phenylbenzo[c]isoxazoles in nearly quantitative yields. researchgate.net This reaction relies on the thermal decomposition of the azide (B81097) to a nitrene intermediate, which then undergoes intramolecular cyclization.
Modern synthetic chemistry has also introduced metal-catalyzed approaches. For instance, copper-mediated radical annulation of alkenes with specific nitro compounds has been developed to create isoxazoline (B3343090) N-oxides, which are valuable precursors that can be readily converted to the corresponding isoxazole heterocyles. acs.org Other innovative, metal-free approaches include the use of hypervalent iodine reagents to facilitate the cyclization of ortho-carbonyl anilines under ambient conditions. researchgate.net These newer methods often provide milder reaction conditions and broader functional group tolerance compared to traditional techniques.
Table 1: Synthetic Methodologies for Benzo[c]isoxazole Scaffolds
| Methodology | Description | Key Features |
|---|---|---|
| Thermolysis of 2-Azidoaryl Ketones | Involves heating an ortho-azidoaryl ketone in a high-boiling solvent, leading to nitrogen extrusion and subsequent N-O bond formation to yield the benzo[c]isoxazole core. researchgate.net | High yields (often >95%), non-catalytic, requires thermal conditions. researchgate.net |
| Intramolecular Nitrile Oxide Cycloaddition (INOC) | A precursor containing both a nitrile oxide and a dipolarophile (e.g., an alkene) undergoes an intramolecular [3+2] cycloaddition to form a fused isoxazole ring system. mdpi.com | Forms fused ring systems directly, versatile for complex structures. |
| Copper-Mediated Radical Annulation | A copper salt promotes a [3+2] annulation of alkenes with α-nitrobenzyl bromides, forming 2-isoxazoline N-oxides which can be converted to isoxazoles. acs.org | Utilizes radical pathways, operates under mild conditions, good regioselectivity. acs.org |
| Hypervalent Iodine-Mediated Cyclization | An ortho-carbonyl aniline (B41778) is treated with a hypervalent iodine reagent (e.g., PhIO) to generate a nitrene intermediate in situ, which cyclizes to form the benzo[c]isoxazole. researchgate.net | Metal-free, proceeds at ambient temperature, broad substrate scope. researchgate.net |
Future Prospects in Synthetic Organic Chemistry and Materials Science Applications
The future of research involving this compound and related structures is promising, with significant potential in both synthetic organic chemistry and materials science.
In synthetic chemistry, future efforts will likely concentrate on expanding the library of accessible derivatives through late-stage functionalization. The bromine atom will continue to be a focal point for developing novel cross-coupling protocols that are more efficient, sustainable, and tolerant of sensitive functional groups. The development of enantioselective methods to control stereochemistry in more complex derivatives is another key frontier. Furthermore, the benzo[c]isoxazole scaffold will serve as a platform for exploring new types of chemical transformations and reaction mechanisms.
In materials science, the aromatic and heterocyclic nature of benzo[c]isoxazole derivatives makes them attractive candidates for the development of advanced materials. smolecule.com Research into their application in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), is a logical next step, leveraging their inherent electronic properties. smolecule.com A particularly promising area is the design of novel liquid crystals; the demonstrated ability of isoxazole-based compounds to form nematic and smectic phases opens the door to creating new materials for displays, spatial light modulators, and advanced sensors. researchgate.netsmolecule.com The synthesis of polymers incorporating the benzo[c]isoxazole unit could lead to materials with enhanced thermal stability and specific optical properties. smolecule.com
Q & A
What are the optimal synthetic routes for 5-Bromo-3-methylbenzo[c]isoxazole, and how do reaction conditions influence yield?
Level: Intermediate
Methodological Answer:
The synthesis of this compound can be achieved via cyclization of pre-functionalized precursors. For example, brominated chalcone intermediates can undergo oxidative cyclization using hydroxylamine derivatives under acidic conditions . Key factors affecting yield include:
- Temperature: Elevated temperatures (80–100°C) enhance cyclization efficiency but may increase side reactions.
- Catalyst: Use of HCl or acetic acid as proton donors improves regioselectivity .
- Purification: Column chromatography with hexane/ethyl acetate gradients effectively isolates the product, as confirmed by NMR and IR spectral alignment .
How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
Level: Basic
Methodological Answer:
- ¹H-NMR: The isoxazole C4-H proton appears as a singlet at δ 6.55–6.90 ppm. Absence of peaks in the δ 220–190 ppm range (ketones) or δ 65–30 ppm (C-Br) confirms completion of cyclization .
- ¹³C-NMR: Isoxazole carbons are observed at δ 98–160 ppm, with the C-O resonance near 168 ppm .
- IR: Key peaks include C=N (1607–1621 cm⁻¹), C-O (1293–1201 cm⁻¹), and absence of carbonyl stretches (1700–1750 cm⁻¹) from precursors .
What strategies resolve contradictions in reported reaction pathways for isoxazole derivatives?
Level: Advanced
Methodological Answer:
Discrepancies in reaction mechanisms (e.g., direct vs. indirect photodissociation pathways) are resolved through:
- Isotopic Labeling: Tracking bromine or methyl groups to distinguish intermediates .
- Computational Modeling: Density Functional Theory (DFT) simulations validate proposed transition states and energy barriers .
- Branching Analysis: Quantifying product ratios via GC-MS or HPLC under varied conditions (e.g., UV irradiation) identifies dominant pathways .
How does substitution at the 3-methyl position influence the bioactivity of this compound?
Level: Advanced
Methodological Answer:
The 3-methyl group enhances lipophilicity, impacting pharmacokinetics and target binding. Structure-Activity Relationship (SAR) studies suggest:
- Anticancer Activity: Methyl substitution improves binding to HDAC or HSP90 inhibitors, as seen in analogs like NVP-AUY922 .
- Anti-inflammatory Effects: Methylated derivatives show higher COX-2 selectivity due to steric effects on the active site .
- Experimental Validation: In vitro assays (e.g., enzyme inhibition IC₅₀) paired with molecular docking (AutoDock Vina) correlate substituent size with activity .
What computational tools predict the reactivity of this compound in novel synthetic routes?
Level: Intermediate
Methodological Answer:
- Differential Reaction Fingerprint (DRFP): Encodes reaction steps to predict yields without prior training data, validated for isoxazole additives .
- Astrochemical Modeling: Simulates photodissociation pathways under inert gas conditions (e.g., Laval flows) to identify dominant reaction channels .
- DFT Calculations: Optimize transition states for bromine substitution reactions, with Gaussian09 using B3LYP/6-31G* basis sets .
How can impurities in synthesized this compound be systematically identified and mitigated?
Level: Intermediate
Methodological Answer:
- TLC Monitoring: Use silica gel plates with UV visualization to detect unreacted precursors (Rf ~0.3–0.5 in 7:3 hexane/EtOAc) .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 286 for M⁺) and fragmentation patterns (e.g., azirine intermediates) confirm purity .
- Recrystallization: Ethanol/water mixtures (70:30) remove polar byproducts, improving purity to >95% as verified by microanalysis .
What are the emerging applications of this compound in targeted drug design?
Level: Advanced
Methodological Answer:
- HDAC Inhibition: The bromine atom acts as a hydrogen bond acceptor, enhancing binding to zinc ions in HDAC active sites .
- Antimicrobial Agents: Isoxazole cores disrupt bacterial cell wall synthesis; MIC assays against S. aureus show potency at 2–8 µg/mL .
- Prodrug Development: Ester derivatives (e.g., hydroxamic acids) improve bioavailability via hydrolytic activation in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
